Cas no 68857-86-3 (1-(4-ethylphenyl)-2-methylpropan-1-one)

1-(4-ethylphenyl)-2-methylpropan-1-one structure
68857-86-3 structure
Product Name:1-(4-ethylphenyl)-2-methylpropan-1-one
N.o CAS:68857-86-3
MF:C12H16O
MW:176.254843711853
CID:832681
PubChem ID:13570280
Update Time:2025-05-28

1-(4-ethylphenyl)-2-methylpropan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Propanone, 1-(4-ethylphenyl)-2-methyl-
    • 1-(4-Ethylphenyl)-2-methyl-1-propanone
    • 1-(4-ETHYL-PHENYL)-2-METHYL-PROPAN-1-ONE
    • 1-(4-ethylphenyl)-2-Methylpropan-1-one
    • 1-(4-Aethyl-phenyl)-2-methyl-propan-1-on
    • 4-ethylisobutyrophenone
    • CTK0E5223
    • N-Phenacyl-4-ethylpyridiniumbromid
    • p-ethylisobutyrophenone
    • p-Ethyl-N-phenacylpyridiniumbromid
    • p-ethylphenyl isopropyl ketone
    • Pyridinium, 4-ethyl-1-(2-oxo-2-phenylethyl)-, bromide
    • 68857-86-3
    • BS-45181
    • N12421
    • CS-0001449
    • Z385417736
    • EN300-65607
    • UFZXPKYGNCVADM-UHFFFAOYSA-N
    • AKOS000346275
    • 4'-Ethyl-alpha-methylpropiophenone
    • 4-Athylisobutyrophenon
    • SCHEMBL3129690
    • 1-(4-ethylphenyl)-2-methylpropan-1-one
    • MDL: MFCD08457175
    • Inchi: 1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3
    • Chave InChI: UFZXPKYGNCVADM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CC)C(C)C

Propriedades Computadas

  • Massa Exacta: 176.12018
  • Massa monoisotópica: 176.120115130g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 164
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.5
  • Superfície polar topológica: 17.1Ų

Propriedades Experimentais

  • PSA: 17.07

1-(4-ethylphenyl)-2-methylpropan-1-one Preçomais >>

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68857-86-3 95.0%
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Enamine
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Enamine
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Enamine
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